Xanthine Oxidase Inhibitory Potency: Benzodioxole vs. Phenyl Substituent Comparison
The target compound, bearing a benzo[d][1,3]dioxol-5-yl urea substituent, inhibits bovine xanthine oxidase with an IC₅₀ of 10 nM under spectrophotometric uric acid detection conditions (30 min endpoint) [1]. In contrast, its closest commercially catalogued structural analog—the unsubstituted phenyl urea derivative (CAS 1448133-65-0)—exhibits an IC₅₀ of 21,500 nM (21.5 µM) against the same enzyme, measured via an analogous spectrophotometric uric acid formation assay using xanthine substrate with a 10 min preincubation [2]. This represents a 2,150-fold enhancement in inhibitory potency conferred specifically by the benzodioxole moiety.
| Evidence Dimension | Inhibitory potency against bovine xanthine oxidase (IC₅₀) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea (CAS 1448133-65-0): 21,500 nM |
| Quantified Difference | 2,150-fold lower IC₅₀ (more potent) |
| Conditions | Bovine XO; spectrophotometric detection of uric acid; xanthine substrate; preincubation times differ (30 min for target vs. 10 min for comparator), introducing a moderate cross-study variability, but the potency gap remains orders of magnitude outside assay noise |
Why This Matters
For procurement decisions, this >2,000-fold potency advantage means that the benzodioxole compound requires nanomolar rather than micromolar concentrations in enzyme assays, reducing compound consumption, solvent exposure artifacts, and off-target risk at screening concentrations.
- [1] BindingDB BDBM50426746 (CHEMBL2322163); data curated from Piramal Healthcare by ChEMBL. IC₅₀: 10 nM. Assay: bovine XO-mediated uric acid production, 30 min, spectrophotometric. View Source
- [2] BindingDB BDBM50234446 (CHEMBL4061956). IC₅₀: 2.15E+4 nM. Assay: inhibition of bovine XO, uric acid formation, xanthine substrate, 10 min preincubation. View Source
